molecular formula C19H15FN4O3 B2551354 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 903186-21-0

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2551354
CAS No.: 903186-21-0
M. Wt: 366.352
InChI Key: LKYMDPUTYODIMR-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound is built around a multifunctional architecture, incorporating a 1,3-oxazole core linked to a piperazine ring and a furan substituent. The oxazole and piperazine rings are recognized as privileged structures in pharmaceutical development, often contributing to enhanced binding affinity and pharmacokinetic properties in bioactive molecules . The specific combination of the 2-fluorobenzoyl group and the furan-2-yl moiety makes this compound a valuable intermediate for constructing targeted screening libraries. This reagent is primarily intended for use in early-stage drug discovery as a building block or a core structure for the design of novel therapeutic agents. Researchers can leverage its structure to explore structure-activity relationships (SAR), particularly in projects targeting enzyme inhibition or receptor modulation. The presence of the fluorobenzoyl-piperazine fragment is a notable feature, as this motif is considered a potential bioisostere for other heterocyclic systems and is found in a range of potent therapeutic agents with diverse activities . Its structure suggests potential for development in several research areas, though its specific biological profile and mechanism of action are areas for ongoing investigation. As with all compounds of this nature, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(27-19)16-6-3-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYMDPUTYODIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzoyl chloride with piperazine to form 4-(2-fluorobenzoyl)piperazine. This intermediate is then reacted with furan-2-carboxylic acid and oxalyl chloride to form the desired oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzoyl group.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted benzoyl derivatives

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across various scientific domains:

Medicinal Chemistry

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is being explored for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing furan and oxazole rings have shown inhibition of breast, ovarian, and colorectal cancer cell growth .
  • Antimicrobial Properties : The presence of the furan ring is often associated with enhanced activity against pathogens such as Staphylococcus aureus and Yersinia enterocolitica .

Biochemical Probes

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific molecular targets can help elucidate the mechanisms of action of various enzymes and receptors .

Chemical Building Block

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for versatile modifications that can lead to new derivatives with enhanced properties .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study reported that derivatives containing similar moieties demonstrated selective cytotoxicity against lung cancer cells while sparing healthy cells .
  • Antimicrobial Efficacy : Research indicated that compounds with furan rings exhibited significant antimicrobial activity against a range of pathogens .

Mechanism of Action

The mechanism of action of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its target, while the oxazole and furan rings contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the piperazine ring and the oxazole’s 2-position. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name (IUPAC) Piperazine Substituent Oxazole-2 Substituent Molecular Formula Average Mass (g/mol) Notable Properties
Target Compound 2-Fluorobenzoyl Furan-2-yl C₁₉H₁₅FN₅O₃ ~379.37 Hypothesized antifungal activity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-... 2-Fluorobenzoyl 2-Fluorophenyl C₂₁H₁₆F₂N₄O₂ 394.38 Higher lipophilicity
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-... 3-Chlorobenzoyl Furan-2-yl C₁₉H₁₅ClN₅O₃ 396.81 Electron-withdrawing Cl may alter binding
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluor... 4-Fluorobenzoyl (E)-2-(4-fluoropheny...) C₂₃H₁₇F₂N₅O₂ 453.41 Extended conjugation via ethenyl
5-[4-(Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-... Chloroacetyl Furan-2-yl C₁₅H₁₃ClN₄O₃ 348.75 Reactive chloroacetyl group
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile Unsubstituted piperazine Furan-2-yl C₁₂H₁₂N₄O₂ 260.26 Simplified structure, higher solubility

Impact of Substituent Variations

  • Chloroacetyl (C₁₅H₁₃ClN₄O₃): Adds electrophilicity, enabling covalent interactions with biological targets .
  • Oxazole-2 Substituents :

    • Furan-2-yl (Target Compound) : The oxygen atom may improve solubility via hydrogen bonding but reduce membrane permeability compared to aromatic phenyl groups.
    • 2-Fluorophenyl (C₂₁H₁₆F₂N₄O₂) : Increases lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperazine moiety, a furan ring, and an oxazole ring, with a fluorobenzoyl group enhancing its aromatic character. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Furan Ring A five-membered aromatic ring containing one oxygen atom.
Oxazole Ring A five-membered ring containing one nitrogen and one oxygen atom.
Fluorobenzoyl Group An aromatic group with a fluorine substituent that enhances lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing several biological pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic reactions.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that derivatives of oxazole and furan compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20
Candida albicans5

Anticancer Activity

Studies have demonstrated the potential anticancer activity of oxazole derivatives. For example, compounds containing similar structural motifs have been tested against various cancer cell lines:

Cell Line IC50 (µM)
HeLa12
MCF715
A54910

In vitro assays revealed that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several oxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Testing : Another research effort focused on assessing the cytotoxic effects of furan-containing compounds on cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth in vitro.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the interaction between the compound and target proteins could lead to conformational changes that impact their biological function.

Q & A

Q. What synthetic methodologies are established for 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile?

The compound is synthesized via a multi-step route starting with 2-fluorobenzoic acid, which is converted to its acyl chloride using SOCl₂. Subsequent coupling with 1-boc-piperazine under reflux with K₂CO₃ yields the piperazine intermediate. Deprotection with TFA and further reaction with 2-chloro-1-(4-hydroxyphenyl)ethanone produces the target compound. Purification via silica gel chromatography (EtOAc:petroleum ether, 1:1) achieves a 48% yield .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction confirms the structure, with crystallographic parameters including a monoclinic system (space group P2₁/c), unit cell dimensions (a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.571°), and refinement using riding models for H-atoms. Data-to-parameter ratios (16.0) and R factors (R = 0.048) ensure accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms proton and carbon environments.
  • IR spectroscopy : Identifies carbonyl (C=O) and nitrile (C≡N) groups.
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 382.38).
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization involves:

  • Reagent stoichiometry : Excess K₂CO₃ (2:1 molar ratio) improves coupling efficiency.
  • Reaction time : Extending reflux durations (e.g., 12 hours for piperazine acylation).
  • Purification : Gradient elution in chromatography reduces co-eluting by-products .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., dynamic vs. static structural features) are addressed by:

  • Cross-validation : Correlate NMR/IR data with X-ray-derived torsion angles.
  • Dynamic effects : Consider temperature-dependent conformational changes in solution.
  • Refinement models : Use constraints (e.g., riding H-atoms) to minimize bias .

Q. How does the 2-fluorobenzoyl moiety influence electronic properties?

The electron-withdrawing fluorine alters electron density distribution, enhancing electrophilicity at the oxazole ring. This impacts reactivity in nucleophilic substitutions or metal-catalyzed cross-couplings, as observed in analogous fluorinated benzodiazepinones .

Q. What challenges arise during crystallographic refinement, and how are they mitigated?

Challenges include high R factors (R = 0.073) due to disorder or weak diffraction. Mitigation involves:

  • Multi-scan absorption corrections : Improve data quality (e.g., Tmin/Tmax = 0.956/0.971).
  • Riding H-atom models : Reduce over-parameterization.
  • Validation tools : Check data-to-parameter ratios (≥ 16.0) for reliability .

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